3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide
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Overview
Description
The compound 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide is a synthetic molecule that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. It has also been shown to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide in lab experiments include its potential anti-inflammatory, anti-tumor, and anti-cancer properties. It also has potential use in the development of new drugs and therapies. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide. These include further studies on its mechanism of action, its potential use in the development of new drugs and therapies, and its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. There is also a need for further studies on the safety and toxicity of this compound.
Synthesis Methods
The synthesis of 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 5-chloro-2-ethoxyaniline with acryloyl chloride in the presence of a base to obtain 3-(5-chloro-2-ethoxyphenyl)acrylamide. The second step involves the reaction of 3-(5-chloro-2-ethoxyphenyl)acrylamide with 2-methylaniline and cyanogen bromide in the presence of a base to obtain 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide.
Scientific Research Applications
The compound 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the development of new drugs and therapies.
properties
IUPAC Name |
(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-24-18-9-8-16(20)11-14(18)10-15(12-21)19(23)22-17-7-5-4-6-13(17)2/h4-11H,3H2,1-2H3,(H,22,23)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJYMZQABYNBIY-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide |
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